molecular formula C8H12N2O3S B3224510 N-(3-amino-4-methoxyphenyl)methanesulfonamide CAS No. 123343-91-9

N-(3-amino-4-methoxyphenyl)methanesulfonamide

Cat. No. B3224510
CAS RN: 123343-91-9
M. Wt: 216.26 g/mol
InChI Key: YUVZFOYHRAKAJX-UHFFFAOYSA-N
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Description

N-(3-amino-4-methoxyphenyl)methanesulfonamide, also known as AMS, is a chemical compound that has been extensively studied for its potential use in scientific research. AMS is a sulfonamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

DNA Binding and Antitumor Activity

N-(3-amino-4-methoxyphenyl)methanesulfonamide has been studied for its ability to bind to DNA and its potential antitumor activity. Research indicates that the drug binds to DNA through the intercalation of its 9-aminoacridine moiety between DNA base pairs. The affinity of this drug to DNA could be increased by the introduction of certain residues, enhancing its potential as an antitumor agent (Hénichart, Bernier, & Catteau, 1982).

Chemotherapeutic Sensitivity

This compound's sensitivity in hematopoietic colony-forming cells (CFC) was evaluated to understand its impact on both normal and leukemic hematopoietic progenitor cells. It was found that the sensitivities to this compound did not significantly differ between normal marrow and blood CFC, or between normal and chronic myeloid leukemia (CML) CFC. These findings are crucial for understanding the drug's chemotherapeutic potential and its impact on hematopoietic toxicity (Spiro, Socquet, Delforge, & Stryckmans, 1981).

properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVZFOYHRAKAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-methoxyphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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